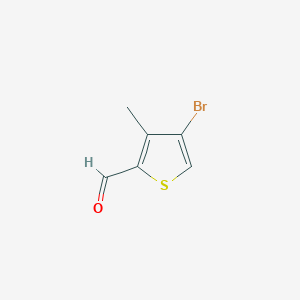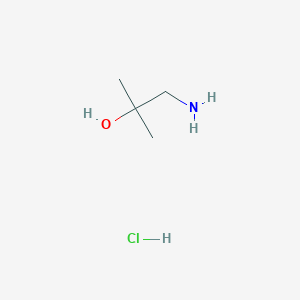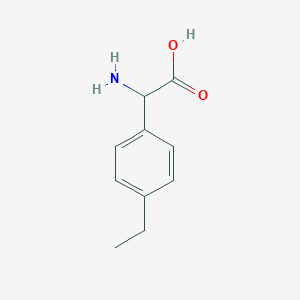
3-アミノベンゼンカルボキシミダミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is an organic compound with the molecular formula C7H9N3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is significant in DNA repair mechanisms.
科学的研究の応用
3-Aminobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a PARP inhibitor, it is used in studies related to DNA repair and cell death mechanisms.
Medicine: Its role as a PARP inhibitor makes it a potential therapeutic agent in cancer treatment, as it can enhance the efficacy of certain chemotherapeutic agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
It’s worth noting that amines and amidines, which are functional groups present in 3-aminobenzenecarboximidamide, often interact with biological targets such as enzymes and receptors .
Mode of Action
In general, amines and amidines can participate in a variety of biochemical interactions, including hydrogen bonding and ionic interactions, which can influence their interaction with biological targets .
Biochemical Pathways
Amines and amidines are known to be involved in a variety of biochemical reactions and pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, can influence its pharmacokinetic properties .
Result of Action
Amines and amidines can influence a variety of biological processes, including enzyme activity and cellular signaling .
生化学分析
Biochemical Properties
The biochemical properties of 3-Aminobenzenecarboximidamide are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it is a well-known inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP plays a significant role in DNA repair, and its inhibition by 3-Aminobenzenecarboximidamide has been the subject of extensive research.
Cellular Effects
The cellular effects of 3-Aminobenzenecarboximidamide are largely dependent on its interaction with PARP. By inhibiting PARP, 3-Aminobenzenecarboximidamide affects the cellular response to DNA damage and can influence cell survival and inflammatory processes. For instance, 3-Aminobenzenecarboximidamide has been shown to protect against oxidative stress-induced DNA damage by preventing the activation of PARP, which otherwise contributes to cellular injury.
Molecular Mechanism
The molecular mechanism of action of 3-Aminobenzenecarboximidamide is primarily through its inhibition of PARP. This inhibition prevents the activation of PARP, thereby protecting cells from oxidative stress-induced DNA damage
Temporal Effects in Laboratory Settings
Metabolic Pathways
準備方法
The synthesis of 3-Aminobenzenecarboximidamide typically involves the reaction of 3-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 3-Aminobenzenecarboximidamide . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity of the compound.
化学反応の分析
3-Aminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: It can be reduced further to form corresponding amines.
Substitution: The amino group in 3-Aminobenzenecarboximidamide can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
類似化合物との比較
3-Aminobenzenecarboximidamide is similar to other benzamidine derivatives, such as:
4-Aminobenzenecarboximidamide: Similar structure but with the amino group in the para position.
2-Aminobenzenecarboximidamide: Similar structure but with the amino group in the ortho position.
Benzamidine: Lacks the amino group on the benzene ring. The uniqueness of 3-Aminobenzenecarboximidamide lies in its specific inhibition of PARP and its potential therapeutic applications in cancer treatment.
特性
IUPAC Name |
3-aminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSNVUXQDDXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276751 |
Source


|
| Record name | m-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-66-3 |
Source


|
| Record name | m-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














